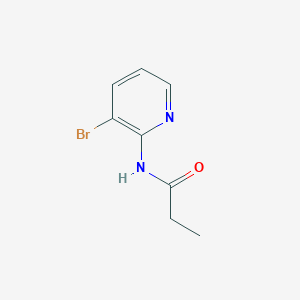
N-(3-bromopyridin-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-bromopyridin-2-yl)propanamide” is a chemical compound with the molecular formula C8H9BrN2O . It is related to other compounds such as N-(4-bromopyridin-2-yl)propanamide and N-(5-Bromo-2-pyridinyl)propanamide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . Another method involved the use of Fe2Ni-BDC bimetallic metal–organic frameworks for the synthesis of N-(pyridin-2-yl)-benzamides .Molecular Structure Analysis
The molecular structure of “N-(3-bromopyridin-2-yl)propanamide” can be inferred from its molecular formula C8H9BrN2O. It contains a bromopyridinyl group attached to a propanamide group . The exact structure would need to be confirmed through techniques such as X-ray crystallography.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-bromopyridin-2-yl)propanamide” can be inferred from its structure and similar compounds. It likely has a molecular weight of approximately 229.08 .Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
N-(3-bromopyridin-2-yl)propanamide has been explored in the synthesis of complex chemical structures. For instance, Kulai and Mallet-Ladeira (2016) synthesized a coumarin-based fluorescent ATRP initiator using a compound structurally similar to N-(3-bromopyridin-2-yl)propanamide. Their study included a detailed analysis of molecular structure using various spectroscopic techniques and X-ray diffraction, highlighting the compound's role in polymerization processes (Kulai & Mallet-Ladeira, 2016).
Cross Coupling and Catalysis
In a study by Han (2010), 3-bromopyridine, a related compound to N-(3-bromopyridin-2-yl)propanamide, was used in the synthesis of sulfonamides. The study demonstrated efficient cross-coupling catalyzed by CuI/1,3-di(pyridin-2-yl)propane-1,3-dione, showing the potential of similar compounds in catalytic processes (Han, 2010).
Cyanation of Heteroaromatic Halides
Sakakibara et al. (1993) investigated the cyanation of 3-bromopyridine, catalyzed by nickel complexes. Their research revealed that compounds like N-(3-bromopyridin-2-yl)propanamide could play a role in the cyanation of various heteroaromatic halides, providing insights into their reactivity and potential applications in organic synthesis (Sakakibara et al., 1993).
Dual Inhibitory Potential
Deplano et al. (2021) synthesized a novel analogue of N-(3-bromopyridin-2-yl)propanamide, demonstrating its dual inhibitory action against FAAH and cyclooxygenase. This illustrates the potential therapeutic applications of such compounds in analgesic and anti-inflammatory treatments (Deplano et al., 2021).
Examination of Mechanisms in Organic Chemistry
Loones et al. (2007) explored the intramolecular amination of compounds related to N-(3-bromopyridin-2-yl)propanamide. This study provides valuable insights into the mechanisms of ring closure reactions and the roles of such compounds in complex organic synthesis processes (Loones et al., 2007).
Antimicrobial Activity
Evren, Yurttaş, and Yılmaz-Cankilic (2020) synthesized derivatives of N-(naphthalen-1-yl)propanamide and evaluated their antimicrobial activity, indicating that similar compounds to N-(3-bromopyridin-2-yl)propanamide could be significant in developing new antimicrobial agents (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Safety and Hazards
Direcciones Futuras
The future directions for “N-(3-bromopyridin-2-yl)propanamide” could involve further exploration of its synthesis, properties, and potential applications. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and evaluated for their biological activities .
Propiedades
IUPAC Name |
N-(3-bromopyridin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-2-7(12)11-8-6(9)4-3-5-10-8/h3-5H,2H2,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBFERGNPPCOKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromopyridin-2-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2634522.png)
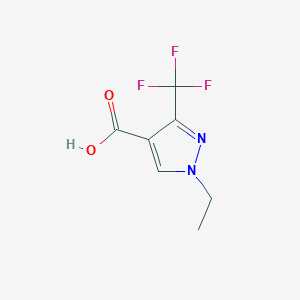
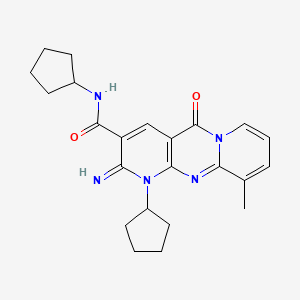
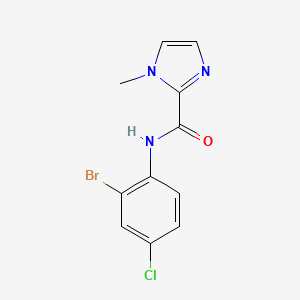
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(prop-2-en-1-yl)acetamide](/img/structure/B2634529.png)
![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide](/img/structure/B2634530.png)
![2-[(Thien-2-ylmethoxy)methyl]oxirane](/img/structure/B2634533.png)
![Morpholino[4-(2-pyrazinyloxy)phenyl]methanone](/img/structure/B2634534.png)
![2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide](/img/structure/B2634538.png)
![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2634539.png)
![1-[2-(Pyridin-3-yl)acetyl]piperidine-4-carbonitrile](/img/structure/B2634541.png)
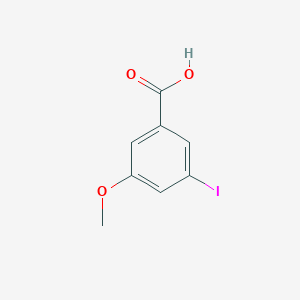
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2634544.png)
